

In Vivo Efficacy Showdown: A Comparative Analysis of GSK864 and Enasidenib (AG-221)

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Compound of Interest

Compound Name: GSK864

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In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a pivotal class of therapeutics. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent IDH inhibitors: **GSK864**, a potent inhibitor of mutant IDH1, and enasidenib (AG-221), an FDA-approved inhibitor of mutant IDH2. While direct head-to-head in vivo studies are not publicly available, this document synthesizes key preclinical data to facilitate a comparative understanding of their performance.

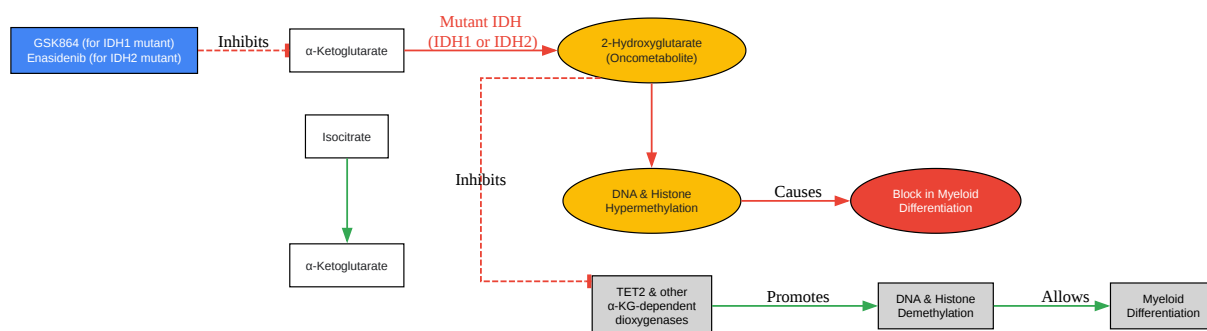
At a Glance: Comparative In Vivo Efficacy

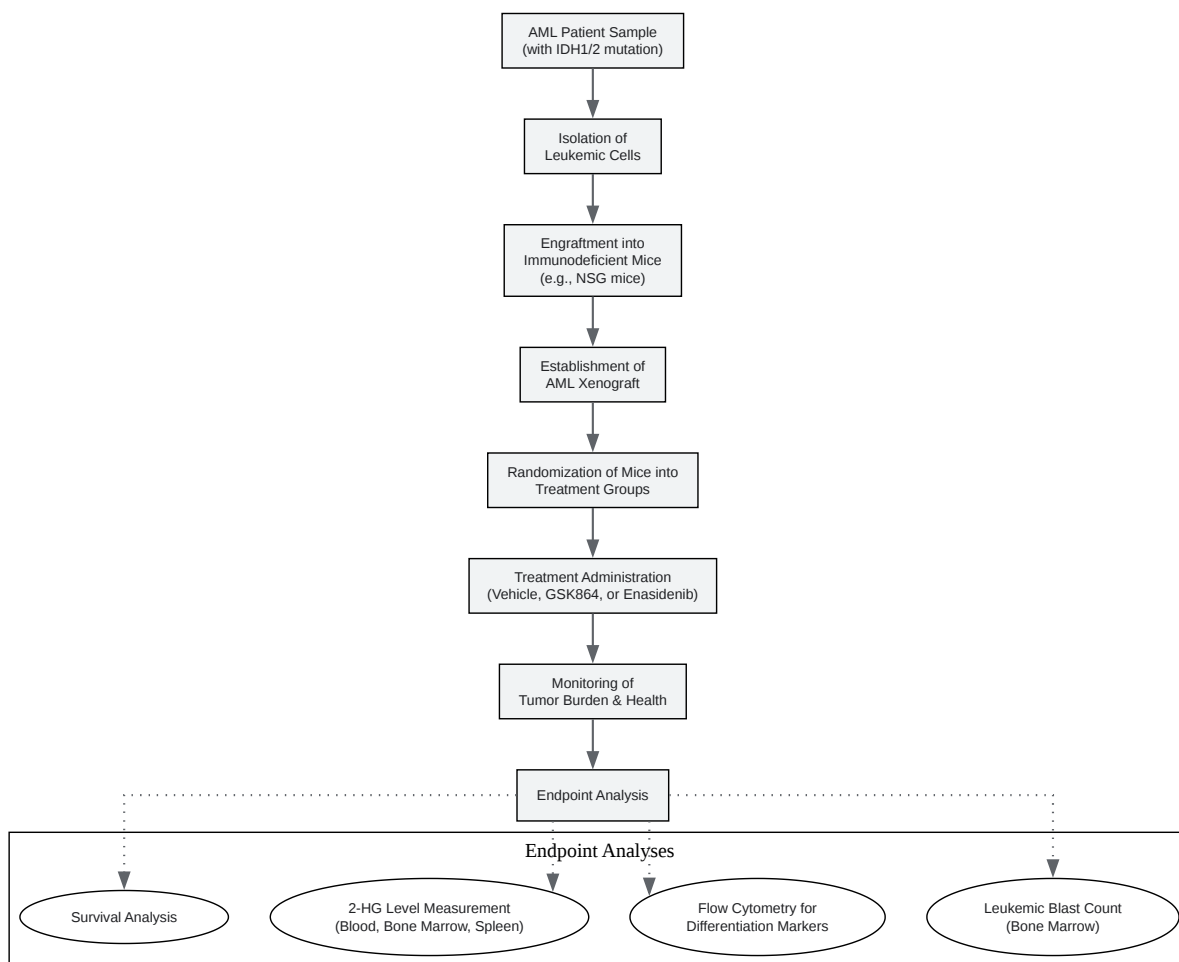
The following table summarizes key quantitative data from preclinical in vivo studies of **GSK864** and enasidenib in AML xenograft models. These studies utilized immunodeficient mice engrafted with human AML cells harboring the respective IDH mutations.

Parameter	GSK864 (IDH1 Mutant Inhibitor)	Enasidenib (AG-221) (IDH2 Mutant Inhibitor)
Animal Model	Sublethally irradiated NSG mice	Xenograft mice
AML Model	Patient-derived xenograft (PDX) with IDH1 R132C or R132H mutation[1]	Human AML xenograft model with IDH2 R140Q mutation[2]
Dosing Regimen	150 mg/kg, intraperitoneally[1]	5, 15, or 45 mg/kg, orally[2]
Effect on 2-HG Levels	Significant decrease in intracellular 2-hydroxyglutarate (2-HG)[1]	Dose-dependent reduction in 2-HG levels in peripheral blood, bone marrow, and spleen[2][3]
Effect on Myeloid Differentiation	Increased expression of early differentiation markers (huCD45+ CD38+)[1]	Increased expression of mature myeloid markers (CD15) and a decrease in bone marrow blasts[2]
Survival Benefit	Data on survival benefit not explicitly detailed in the provided search results.	Statistically significant, dose-dependent survival advantage compared to placebo or cytarabine[2][4]
Effect on Leukemic Blasts	Significant decrease in the percentage of blast cells[1]	Reduction in bone marrow blasts[2][4]

Signaling Pathway Targeted by IDH Inhibitors

Both **GSK864** and enasidenib target mutated IDH enzymes, albeit different isoforms, which play a crucial role in cellular metabolism and epigenetic regulation. The diagram below illustrates the canonical pathway affected by these inhibitors.





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